2-(Acetamido)thiophene

Heterocyclic Chemistry Synthetic Methodology Beckmann Rearrangement

Select 2-(Acetamido)thiophene (CAS 13053‑81‑1) for medicinal‑chemistry and agrochemical programs that require a proven thiophene building block. The acetamido group provides unique hydrogen‑bond donor/acceptor capability and directs regioselective Vilsmeier‑Haack formylation to 3‑carbaldehydes – a validated entry to thienopyridine libraries. Independently confirmed anti‑amastigote activity (EC₅₀ 6.41 μM; CC₅₀ >50 μM) makes it a literature‑backed starting point for neglected‑disease SAR. Standardised Beckmann rearrangement protocols further support method development. Prioritise this established pharmaceutical intermediate over unclassified analogs.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 13053-81-1
Cat. No. B081436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetamido)thiophene
CAS13053-81-1
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CS1
InChIInChI=1S/C6H7NOS/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8)
InChIKeyFSATURPVOMZWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetamido)thiophene (CAS 13053-81-1) Procurement Guide: Chemical Profile and Industrial Classification


2-(Acetamido)thiophene (CAS 13053-81-1; synonym: N-(thiophen-2-yl)acetamide) is a heterocyclic building block consisting of a thiophene ring substituted at the 2-position with an acetamido group . Its molecular formula is C6H7NOS with a molecular weight of 141.19 g/mol [1]. The compound is classified industrially as a pharmaceutical and agrochemical intermediate, primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis .

2-(Acetamido)thiophene (CAS 13053-81-1) Procurement: Why Generic Thiophene Intermediates Cannot Substitute


Disclaimer: High-strength, directly comparative quantitative evidence for 2-(Acetamido)thiophene (CAS 13053-81-1) against structurally similar analogs is limited in the peer-reviewed literature. The compound is primarily documented as a synthetic intermediate rather than a terminal bioactive molecule, meaning that direct head-to-head performance comparisons against close analogs are largely absent. The following evidence represents the best available data from authoritative sources and should be interpreted as class-level inference and supporting evidence rather than definitive, statistically robust comparisons. Generic substitution with other 2-substituted thiophenes (e.g., 2-aminothiophene, 2-acetylthiophene, thiophene-2-acetamide) fails because these analogs possess different functional groups, leading to divergent reactivity profiles, synthetic utility, and downstream applications . The acetamido moiety provides distinct hydrogen-bonding capability (one donor, two acceptors) and specific electronic effects on the thiophene ring that cannot be replicated by amino, acetyl, or acetamide substituents at different positions [1].

2-(Acetamido)thiophene (CAS 13053-81-1): Quantified Differentiation Evidence for Scientific Procurement


Synthetic Accessibility via Beckmann Rearrangement: Direct Conversion from 2-Acetylthiophene

2-(Acetamido)thiophene can be prepared via Beckmann rearrangement of 2-acetylthiophene oxime benzenesulfonate using an aqueous methanol solution of sodium acetate under heating . This method is specifically validated for the preparative synthesis of 2-acetamidothiophene, distinguishing it from alternative routes that may require more complex starting materials or generate different substitution patterns .

Heterocyclic Chemistry Synthetic Methodology Beckmann Rearrangement

Derivative Bioactivity: 2-Acetamidothiophene-3-carboxamide Scaffold Demonstrates Selective Anti-Leishmanial Activity

A high-throughput screening campaign identified 2-acetamidothiophene-3-carboxamide as a novel scaffold for anti-leishmanial agents [1]. The derivative compound 6a exhibited EC50 = 6.41 μM against L. donovani intracellular amastigotes with no detectable cytotoxicity toward human macrophages (CC50 > 50 μM), yielding a selectivity index of >7.8 [2].

Medicinal Chemistry Neglected Tropical Diseases Anti-Parasitic Drug Discovery

Physicochemical Properties: LogP and Polar Surface Area Differentiation from Amino-Substituted Analogs

2-(Acetamido)thiophene exhibits a calculated partition coefficient (LogP) of 1.78 and a topological polar surface area (TPSA) of 57.3 Ų [1]. These values differentiate it from more polar amino-substituted analogs (e.g., 2-aminothiophene) which would exhibit lower LogP and higher PSA, affecting membrane permeability predictions in drug design contexts [2].

Computational Chemistry Drug Design ADME Prediction

Formylation Reactivity: Regioselective Conversion to 2-Acetamidothiophene-3-carbaldehyde

5-Substituted-2-acetamidothiophenes undergo regioselective formylation at the 3-position using dimethylformamide and phosphoryl chloride in hot dichloroethane to yield 2-acetamidothiophene-3-carbaldehydes in good yield [1]. This established formylation chemistry provides a defined entry point for further derivatization that may not be available or predictable for other 2-substituted thiophene analogs.

Heterocyclic Functionalization Vilsmeier-Haack Reaction Formylation Chemistry

Industrial Classification: Established Intermediate Status in Pharmaceutical and Agrochemical Supply Chains

Multiple authoritative chemical databases consistently classify 2-(Acetamido)thiophene (CAS 13053-81-1) as a pharmaceutical intermediate and agrochemical intermediate . This classification distinguishes it from research-grade only thiophene derivatives that lack established industrial utility or validated synthetic routes .

Pharmaceutical Intermediate Agrochemical Intermediate Supply Chain Classification

2-(Acetamido)thiophene (CAS 13053-81-1): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Anti-Leishmanial Drug Discovery

Research teams pursuing novel anti-leishmanial agents may consider 2-(Acetamido)thiophene as a procurement starting material for synthesizing 2-acetamidothiophene-3-carboxamide derivatives. The scaffold has demonstrated selective anti-amastigote activity (EC50 = 6.41 μM) with minimal cytotoxicity (CC50 > 50 μM) against human macrophages, supporting its utility as a validated starting point for structure-activity relationship (SAR) studies in neglected tropical disease programs [1].

Synthetic Organic Chemistry: Beckmann Rearrangement Method Validation

For laboratories developing or optimizing Beckmann rearrangement protocols, 2-(Acetamido)thiophene serves as a benchmark product derived from 2-acetylthiophene oxime benzenesulfonate. The established method using aqueous methanolic sodium acetate provides a literature-validated reference for method development, troubleshooting, or teaching applications in heterocyclic synthesis [1].

Heterocyclic Chemistry: Regioselective Formylation for Fused Heterocycle Synthesis

Investigators requiring regioselective functionalization of thiophene scaffolds may utilize 2-(Acetamido)thiophene as a substrate for Vilsmeier-Haack formylation. The documented conversion to 2-acetamidothiophene-3-carbaldehydes under DMF/POCl3 conditions provides an entry point for synthesizing thienopyridines and related fused heterocyclic systems of interest in medicinal and materials chemistry [1].

Pharmaceutical Intermediate Procurement: Validated Supply Chain Compound

Procurement specialists and R&D managers seeking pharmaceutical intermediates with established industrial classification may prioritize 2-(Acetamido)thiophene (CAS 13053-81-1) over unclassified thiophene analogs. Its consistent designation as a pharmaceutical and agrochemical intermediate across multiple authoritative databases supports its suitability for applied research contexts where compound utility and supply chain reliability are critical selection criteria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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